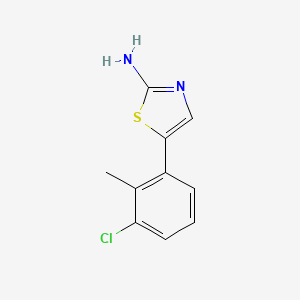![molecular formula C18H22N2O2S B14762242 2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- is a compound of interest in medicinal chemistry due to its potential as a positive allosteric modulator of the AMPA receptor. This compound has been studied for its ability to enhance synaptic transmission and improve cognitive functions, making it a promising candidate for the treatment of neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- typically involves the following steps:
Formation of the Indene Core: The indene core is synthesized through a series of cyclization reactions starting from a suitable precursor.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene core.
Reduction: Reduction reactions can be performed on the pyridine ring to modify its electronic properties.
Substitution: Various substitution reactions can be carried out on the sulfonamide group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene core can lead to the formation of ketones or carboxylic acids, while reduction of the pyridine ring can yield piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on synaptic transmission and potential neuroprotective properties.
Medicine: Investigated as a potential treatment for neurological disorders such as schizophrenia and Alzheimer’s disease.
Wirkmechanismus
The compound acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor. By binding to a specific site on the receptor, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and improved cognitive functions. The molecular targets involved include the AMPA receptor subunits, and the pathways affected are those related to synaptic plasticity and memory formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
- N-[(2S)-5-(6-chloro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Uniqueness
Compared to similar compounds, 2-Propanesulfonamide, N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]- has a unique methyl group on the pyridine ring, which may influence its binding affinity and selectivity for the AMPA receptor. This structural difference can result in variations in pharmacokinetic properties and therapeutic efficacy.
Eigenschaften
Molekularformel |
C18H22N2O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-[(2S)-5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)23(21,22)20-18-9-15-7-6-14(8-17(15)10-18)16-5-4-13(3)19-11-16/h4-8,11-12,18,20H,9-10H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
OCJKHBCJMIOPJS-SFHVURJKSA-N |
Isomerische SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C[C@@H](C3)NS(=O)(=O)C(C)C)C=C2 |
Kanonische SMILES |
CC1=NC=C(C=C1)C2=CC3=C(CC(C3)NS(=O)(=O)C(C)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



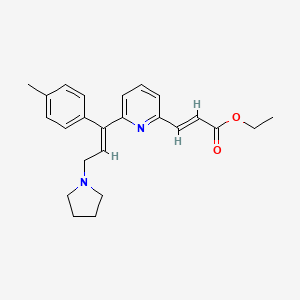

![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
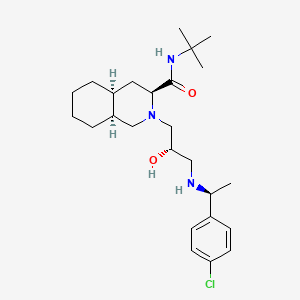
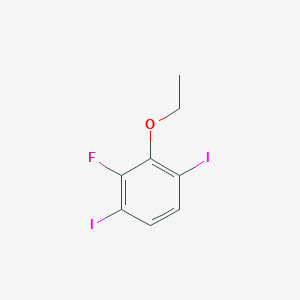

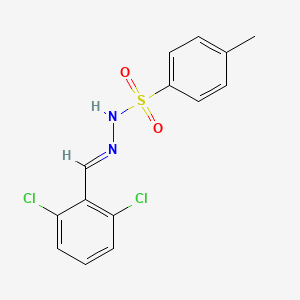

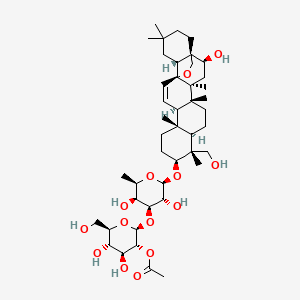
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)
